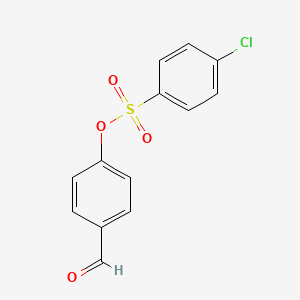

4-Formylphenyl 4-chlorobenzenesulfonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-formylphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRVYSFPXVORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylphenyl 4 Chlorobenzenesulfonate

Conventional Esterification Approaches

Conventional methods for synthesizing 4-Formylphenyl 4-chlorobenzenesulfonate (B8647990) rely on the direct reaction of a phenol (B47542) with a sulfonyl chloride. This approach is well-established and widely documented in chemical literature for analogous compounds.

The most direct and conventional synthesis of 4-Formylphenyl 4-chlorobenzenesulfonate involves the reaction of 4-Hydroxybenzaldehyde (B117250) with 4-Chlorobenzenesulfonyl Chloride. This reaction is a standard Schotten-Baumann type esterification. In this process, the hydroxyl group of 4-Hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of 4-Chlorobenzenesulfonyl Chloride. The reaction typically proceeds in the presence of a base, which serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

A general reaction scheme for a similar synthesis, that of 4-formylphenyl 4-nitrobenzenesulfonate, involves dissolving 4-hydroxybenzaldehyde in a basic aqueous solution, followed by the addition of the sulfonyl chloride. researchgate.net After completion, the solvent is removed, and the crude product is washed and recrystallized from a solvent like ethanol. researchgate.net This analogous procedure strongly supports the viability and methodology for the synthesis of the target compound.

The efficiency and yield of the esterification reaction are highly dependent on several key parameters, including the choice of solvent, the type of base used, and the reaction temperature.

Solvent Systems: The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane (B109758) (CH2Cl2) has been shown to be a suitable solvent for sulfonic ester synthesis. nih.gov Other solvents such as tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) (MeCN) have been used, though they may result in lower yields. nih.gov The solvent's role is to dissolve the reactants and facilitate their interaction. For two-phase systems, such as the Schotten-Baumann reaction, an organic solvent like dichloromethane or diethyl ether is used to dissolve the sulfonyl chloride and the final ester product, while the phenoxide salt remains in the aqueous phase.

Bases: The presence of a base is critical. It deprotonates the phenol, increasing its nucleophilicity, and neutralizes the HCl formed, driving the reaction to completion. Common bases include pyridine (B92270), triethylamine (B128534), or aqueous sodium hydroxide (B78521). The use of a slight excess of a weak base is often employed. enovatia.com However, it is crucial that the base fully neutralizes the acid, as sulfonate esters cannot form if any acid is not neutralized. enovatia.comresearchgate.net While inorganic bases like sodium bicarbonate (NaHCO3) and potassium carbonate (K2CO3) have been tested in some sulfonic ester syntheses, they did not yield the desired product. nih.gov

Temperature: Temperature affects the rate of reaction. Many sulfonate ester syntheses are initially carried out at low temperatures (e.g., 0 °C) during the addition of the highly reactive sulfonyl chloride to control the exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion. google.com For example, some preparations involve adding the sulfonyl chloride melt at temperatures between 20 to 90°C. google.com However, higher temperatures can also promote side reactions or degradation of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing unwanted byproducts. The presence of water in the reaction mixture can dramatically slow down product formation and promote hydrolysis of the sulfonate ester. researchgate.net

Interactive Data Table: Influence of Conditions on Sulfonate Ester Synthesis

| Parameter | Condition | Effect on Synthetic Efficiency | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Generally provides good to high yields. | nih.gov |

| Acetonitrile, THF, Toluene | Can result in lower yields compared to CH2Cl2. | nih.gov | |

| Base | Pyridine, Triethylamine, NaOH | Effective for neutralizing HCl and activating the phenol. | General Knowledge |

| Excess weak base (e.g., 2,6-lutidine) | Ensures complete neutralization of acid, crucial for ester formation. | enovatia.com | |

| Temperature | 0 °C to Room Temperature | Commonly used to control the initial exothermic reaction and then proceed to completion. | General Knowledge |

| Elevated Temperature (e.g., 70 °C) | Increases reaction rate but can also increase hydrolysis and side reactions. | researchgate.net | |

| Water Content | Anhydrous Conditions | Favors ester formation. | enovatia.comresearchgate.net |

| Presence of Water | Dramatically slows ester formation and promotes hydrolysis. | researchgate.net |

Modern and Sustainable Synthetic Pathways

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for creating sulfonate esters, moving away from hazardous reagents and harsh conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions. mdpi.com Compared to conventional heating, microwave irradiation offers more uniform heating and significantly reduces reaction times, often from hours to minutes. ugm.ac.id This technique can be applied to the esterification of phenols to produce sulfonate esters. The process involves subjecting the reaction mixture of the phenol, sulfonyl chloride, and a base in a suitable solvent to microwave irradiation at a controlled temperature. scribd.com For instance, the synthesis of methyl ester sulfonate from palm oil has been successfully achieved using microwave-assisted heating, resulting in a high yield (98.68%) in a much shorter time (40 minutes) compared to conventional methods. ugm.ac.id This methodology presents a greener alternative due to its energy efficiency and speed. mdpi.com

A sustainable and practical approach for synthesizing aryl sulfonate esters has been developed using electro-oxidation. nih.gov This method avoids the use of hazardous sulfonyl chlorides and external chemical oxidants. The reaction employs stable and readily available phenols and sodium arenesulfinates as starting materials. nih.gov The synthesis is conducted under mild conditions in an undivided electrochemical cell, often using graphite (B72142) and platinum electrodes. The proposed mechanism involves the electrochemical oxidation of the sodium arenesulfinate to generate a sulfonyl radical, which then reacts with the phenolate (B1203915) anion to form the aryl sulfonate ester. This technique demonstrates high efficiency, with a wide range of functional groups being well-tolerated, and produces the desired esters in good to excellent yields. nih.gov

Harnessing the energy of visible light represents a green and mild approach to chemical synthesis. A novel method for preparing sulfonic esters involves a visible-light-induced, one-pot, multi-component reaction. nih.gov This strategy uses arylazo sulfones, an SO2 surrogate like DABSO (DABCO·(SO2)2), and an alcohol (or phenol) in the presence of a copper iodide (CuI) catalyst. nih.gov The reaction is irradiated with blue LED light at room temperature. This photocatalytic system is advantageous as it avoids the use of hazardous sulfonyl chlorides and operates under very mild conditions. nih.gov The methodology shows broad substrate scope, tolerating various functional groups and affording a wide range of sulfonic esters in high yields. nih.gov

Interactive Data Table: Comparison of Modern Synthetic Pathways for Aryl Sulfonate Esters

| Methodology | Key Features | Typical Reactants | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Phenol, Sulfonyl Chloride, Base | High speed, energy efficiency, often higher yields. | mdpi.comugm.ac.id |

| Electro-Oxidation | Anodic oxidation, oxidant-free. | Phenol, Sodium Arenesulfinate | Sustainable, mild conditions, avoids hazardous reagents, good to excellent yields. | nih.gov |

| Visible-Light-Induced Reaction | Photocatalytic, multi-component. | Arylazo sulfone, SO2 surrogate (DABSO), Phenol, CuI catalyst | Very mild conditions (room temp.), high functional group tolerance, high yields. | nih.gov |

Utilization of Precursors in this compound Synthesis

The principal synthetic route to this compound is the esterification reaction between 4-hydroxybenzaldehyde and 4-chlorobenzenesulfonyl chloride. The success of this synthesis hinges on the efficient preparation of these two precursor molecules.

Preparation of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride is a vital intermediate in the production of various pharmaceuticals, agricultural chemicals, and dyes. google.com It is primarily synthesized through the electrophilic aromatic substitution reaction of chlorobenzene (B131634) with chlorosulfonic acid. google.comchemicalbook.comguidechem.com

The reaction involves the direct chlorosulfonation of chlorobenzene. Typically, chlorobenzene is treated with an excess of chlorosulfonic acid. google.com The reaction can be driven to completion by heating the mixture. For instance, one method involves mixing 4-chlorobenzene and chlorosulfuric acid at 35 °C and then heating for two hours at 80 °C, resulting in an 81% yield. chemicalbook.com Another approach describes the dropwise addition of chlorobenzene to chlorosulfonic acid at 70°C. prepchem.com To improve yields and facilitate the reaction, a halogenated aliphatic hydrocarbon solvent may be used in the presence of an alkali metal salt of a mineral acid. google.com

A common challenge in this synthesis is the formation of the bis(4-chlorophenyl) sulfone byproduct. chemicalbook.com However, reaction conditions can be optimized to minimize this side reaction. For example, reacting 1 mole of chlorobenzene with 3 moles of chlorosulfonic acid can yield 72-73% of the desired product. google.comgoogle.com

| Reactants | Reagents/Solvents | Conditions | Yield |

|---|---|---|---|

| Chlorobenzene, Chlorosulfonic Acid | None | Mix at 35°C, then heat at 80°C for 2h | 81% |

| Chlorobenzene, Chlorosulfonic Acid | Thionyl Chloride, Sulfamic Acid | 70°C | 94.4% |

| Chlorobenzene, Chlorosulfonic Acid | Halogenated Aliphatic Hydrocarbon, Alkali Metal Salt | - | High Yield |

Formylation Strategies for Aryl Systems

The introduction of a formyl (-CHO) group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. wikipedia.org Several classic methods are employed for the ortho-formylation of phenols, which are relevant to the synthesis of the 4-hydroxybenzaldehyde precursor. vedantu.com These reactions are typically electrophilic aromatic substitutions on the electron-rich phenol ring. wikipedia.orgchemistrysteps.com

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic, aqueous solution. vedantu.comallen.inwikipedia.org The strong base deprotonates chloroform to generate the highly reactive dichlorocarbene (B158193) electrophile. wikipedia.orgnrochemistry.com The phenoxide ion then attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde. nrochemistry.com While effective, this method can sometimes suffer from moderate yields and lack of high regioselectivity. orgsyn.org

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid, to formylate phenols. maxbrainchemistry.comwikipedia.org The reaction preferentially occurs at the ortho position to the hydroxyl group. maxbrainchemistry.comwikipedia.org The electrophilic species is an iminium ion generated from the protonated hexamine. chemeurope.com The initial product is an imine, which is then hydrolyzed to the aldehyde. wikipedia.orgchemeurope.com This method is known to be generally inefficient with low yields. wikipedia.orgyoutube.com

Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). jocpr.comnumberanalytics.comresearchgate.net The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. chemistrysteps.comnumberanalytics.com This reaction is effective for activated aromatic compounds, including phenols, and generally provides good yields of the corresponding aldehydes. jocpr.comijpcbs.com

Other Methods: An alternative approach involves the use of paraformaldehyde with magnesium dichloride and triethylamine as a base. orgsyn.orgmdma.ch This method offers excellent yields and high selectivity for ortho-formylation. mdma.ch

| Reaction Name | Formylating Agent | Key Reagents/Conditions | Primary Product | Key Features |

|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH), aqueous medium, heat | ortho-Hydroxybenzaldehyde | Involves a dichlorocarbene intermediate. wikipedia.orgnrochemistry.com |

| Duff Reaction | Hexamine | Acidic conditions (e.g., acetic acid) | ortho-Hydroxybenzaldehyde | Generally inefficient with low yields. wikipedia.orgyoutube.com |

| Vilsmeier-Haack | Vilsmeier Reagent (e.g., DMF/POCl₃) | Anhydrous conditions | para-Hydroxybenzaldehyde (from phenol) | Works well for electron-rich aromatics. chemistrysteps.com |

| Magnesium Chloride Method | Paraformaldehyde | MgCl₂, Triethylamine, Acetonitrile | ortho-Hydroxybenzaldehyde | High yields and excellent regioselectivity. mdma.ch |

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Atom Economy

The synthesis of this compound is typically achieved by the reaction of 4-hydroxybenzaldehyde with 4-chlorobenzenesulfonyl chloride in the presence of a base. The efficiency of this esterification can be evaluated based on yield, selectivity, and atom economy.

Yields: The yield of sulfonate esters can be influenced by several factors, including the choice of solvent, base, and reaction temperature. The presence of water can be detrimental, as it can lead to the hydrolysis of the sulfonyl chloride and the resulting sulfonate ester. researchgate.net Therefore, anhydrous conditions are generally preferred. The use of a suitable base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Selectivity: The primary selectivity consideration in this synthesis is O-acylation versus potential C-acylation (a Friedel-Crafts-type reaction on the activated phenol ring). However, under standard esterification conditions, O-acylation is highly favored. The reaction mechanism involves the nucleophilic attack of the phenoxide oxygen on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The esterification of 4-hydroxybenzaldehyde with 4-chlorobenzenesulfonyl chloride generally has a good atom economy. The main byproduct is a hydrochloride salt of the base used.

Atom Economy Calculation:

Molecular Weight of 4-hydroxybenzaldehyde (C₇H₆O₂): 122.12 g/mol Molecular Weight of 4-chlorobenzenesulfonyl chloride (C₆H₄Cl₂O₂S): 211.07 g/mol Molecular Weight of this compound (C₁₃H₉ClO₄S): 296.73 g/mol Molecular Weight of HCl: 36.46 g/mol

Assuming the use of a base like pyridine (C₅H₅N, MW = 79.1 g/mol ) to form pyridinium (B92312) hydrochloride (C₅H₅NHCl, MW = 115.56 g/mol ), the atom economy would be calculated as:

Atom Economy = [Mass of desired product / (Total mass of all products)] x 100

| Parameter | Analysis for this compound Synthesis |

|---|---|

| Yield | Highly dependent on reaction conditions, particularly the exclusion of water to prevent hydrolysis of the sulfonyl chloride. researchgate.net Anhydrous solvents and appropriate bases are key. |

| Selectivity | Excellent for O-acylation. The nucleophilic phenoxide oxygen preferentially attacks the electrophilic sulfur of the sulfonyl chloride. researchgate.net |

| Atom Economy | Generally high. The primary byproduct is the hydrochloride salt of the base used. The efficiency is maximized by using reactants in stoichiometric amounts. nih.gov |

Reactivity and Reaction Mechanisms of 4 Formylphenyl 4 Chlorobenzenesulfonate

Reactivity of the Sulfonate Ester Moiety

The 4-chlorobenzenesulfonate (B8647990) group is an excellent leaving group, a characteristic that dominates its reactivity profile. This moiety is structurally similar to other well-known sulfonate esters like tosylates and mesylates, which are valued in organic synthesis for their ability to be displaced by nucleophiles. organic-chemistry.org

The sulfonate ester portion of the molecule is a highly effective leaving group in nucleophilic substitution reactions. A good leaving group is defined by its ability to stabilize the negative charge it acquires after breaking its bond with the carbon atom. libretexts.org The 4-chlorobenzenesulfonate anion is the conjugate base of a strong acid (4-chlorobenzenesulfonic acid), making it a very weak base and thus an excellent leaving group. organic-chemistry.org

This property facilitates both SN1 and SN2 reactions. The rate of departure of the leaving group is a critical factor in the rate-determining step of these reactions. libretexts.orglibretexts.org The high stability of the sulfonate anion ensures that the C–O bond cleavage is energetically favorable, promoting rapid substitution by a wide range of nucleophiles.

In recent decades, the use of less reactive C–O electrophiles in cross-coupling reactions has become a significant area of research, offering alternatives to traditional aryl halides. nih.gov Aryl sulfonates, including structures like 4-Formylphenyl 4-chlorobenzenesulfonate, can serve as effective substrates in transition metal-catalyzed reactions, particularly those employing nickel and palladium catalysts. nih.govnih.gov

These reactions proceed via the activation of the C–O bond of the sulfonate ester. The catalyst, typically a low-valent metal complex, inserts into the aryl C–O bond in an oxidative addition step. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) and subsequent reductive elimination to form a new carbon-carbon bond and regenerate the catalyst. The ability of nickel and palladium complexes to activate the relatively strong C–O bond in aryl sulfonates makes this compound a viable precursor for the synthesis of complex biaryl compounds. nih.gov

Beyond their role as leaving groups, sulfonate esters can be cleaved under specific conditions. The stability of the sulfonate ester bond is dependent on the reaction environment. A study profiling the stability of various sulfonate esters provides insight into their potential transformations. nih.gov While highly resistant to many nucleophiles due to steric hindrance and electronic effects, they are not completely inert. nih.gov

Cleavage can be induced under strongly acidic or basic conditions, or through the use of specific reagents. For instance, some sulfonate esters can be cleaved by strong acids at elevated temperatures or by treatment with potent basic nucleophiles. nih.gov Reductive cleavage is also possible for certain types of sulfonate esters, such as trichloroethyl (TCE) sulfonates, which are labile to reducing agents like zinc or iron. nih.gov The specific conditions required for the cleavage of the 4-chlorobenzenesulfonate group would be comparable to other aryl sulfonates.

| Cleavage Condition | Reactivity of Typical Sulfonate Esters | Reference |

| Acidic | Generally stable; labile to hot, strong acids (e.g., 6M HCl, reflux). Isopropyl esters are more sensitive. | nih.gov |

| Basic | Varies with ester structure. Phenyl and trifluoroethyl esters are cleaved under basic conditions. | nih.gov |

| Nucleophilic | Hindered esters (e.g., Neopentyl) are highly resistant. Less hindered esters react with strong nucleophiles. | nih.gov |

| Reductive | Most are stable. Trichloroethyl (TCE) esters are uniquely labile to reduction with metals like Zn or Fe. | nih.gov |

Aryl sulfonates can function as photoacid generators (PAGs), compounds that release acid upon irradiation with light. rsc.orgnih.gov The photolysis of phenyl sulfonates can lead to the quantitative release of the corresponding sulfonic acid with reasonable quantum yields. nih.govresearchgate.net This process is believed to proceed primarily through a radical mechanism. rsc.orgnih.gov

Upon absorption of UV light, the aryl sulfonate can undergo homolytic cleavage of the aryl oxygen-sulfur (ArO–S) bond. rsc.org This generates an aryloxy radical and a sulfonyl radical. The sulfonyl radical can then abstract a hydrogen atom from the solvent or another molecule in the medium to form the strong sulfonic acid. nih.gov This photochemical property makes aryl sulfonates useful in applications such as photolithography and 3D printing. nih.gov The generation of radical intermediates under these conditions also opens pathways for other photochemical transformations. researchgate.netacs.orgresearchgate.net

Reactivity of the Formyl Group

The formyl group (–CHO) is an aldehyde attached to the phenyl ring. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

The primary reaction pathway for the formyl group is nucleophilic addition. The electron-withdrawing nature of the carbonyl oxygen polarizes the C=O bond, rendering the carbon atom electron-deficient and a prime target for nucleophiles. A wide variety of nucleophiles can add to the formyl group, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Grignard and Organolithium Reagents: Addition of organometallic reagents (R-MgX or R-Li) to the formyl group, followed by an acidic workup, produces secondary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene.

Acetal Formation: In the presence of an acid catalyst, alcohols add to the formyl group to form hemiacetals and then acetals, which can serve as protecting groups for the aldehyde.

Imine Formation: Primary amines react with the formyl group to form imines (Schiff bases).

These reactions are generally selective for the aldehyde, as the sulfonate ester moiety is typically unreactive towards most nucleophiles used in these transformations.

| Reaction Type | Nucleophile | Product |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Acetal Formation | 2 R'OH, H+ | Acetal |

| Imine Formation | R'NH2 | Imine |

| Cyanohydrin Formation | KCN/H+ | Cyanohydrin |

Condensation Reactions

The aldehyde functionality of this compound serves as an excellent electrophile for various condensation reactions, leading to the formation of new carbon-carbon double bonds.

Knoevenagel Condensation: In the presence of a basic catalyst, this compound can react with active methylene (B1212753) compounds in a Knoevenagel condensation. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a substituted alkene. The electron-withdrawing 4-chlorobenzenesulfonate group enhances the electrophilicity of the aldehyde, often leading to higher yields and milder reaction conditions compared to less activated benzaldehydes.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from this compound. A phosphorus ylide, prepared from a phosphonium (B103445) salt and a strong base, attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. The nature of the ylide (stabilized or unstabilized) can influence the stereoselectivity of the resulting alkene.

A summary of representative condensation reactions is presented in Table 1.

| Reaction Type | Reagent | Product Type |

| Knoevenagel | Malononitrile | 2-(4-((4-chlorophenyl)sulfonyloxy)benzylidene)malononitrile |

| Knoevenagel | Diethyl malonate | Diethyl 2-(4-((4-chlorophenyl)sulfonyloxy)benzylidene)malonate |

| Wittig | (Triphenylphosphoranylidene)methane | 4-((4-chlorophenyl)sulfonyloxy)styrene |

| Wittig | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(4-((4-chlorophenyl)sulfonyloxy)phenyl)acrylate |

Table 1: Representative Condensation Reactions of this compound

Oxidative and Reductive Transformations of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can convert the formyl group into a carboxylic acid, yielding 4-((4-chlorophenyl)sulfonyloxy)benzoic acid. Milder oxidants can also be employed, offering greater functional group tolerance.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-((4-chlorophenyl)sulfonyloxy)benzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and chemoselectivity, typically not affecting the sulfonate ester linkage under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the sulfonate ester and must be used with caution.

Table 2 summarizes the key oxidative and reductive transformations.

| Transformation | Reagent | Product |

| Oxidation | KMnO₄ | 4-((4-chlorophenyl)sulfonyloxy)benzoic acid |

| Reduction | NaBH₄ | 4-((4-chlorophenyl)sulfonyloxy)benzyl alcohol |

Table 2: Oxidative and Reductive Transformations

Formylation Reactions Involving the Aromatic Ring

While the primary reactivity lies at the aldehyde, the aromatic ring bearing the sulfonate ester can potentially undergo electrophilic aromatic substitution, including formylation, under specific conditions. However, the presence of the strongly deactivating 4-chlorobenzenesulfonate group makes such reactions challenging. Formylation reactions like the Vilsmeier-Haack or Gattermann-Koch would require forcing conditions and may lead to low yields or decomposition. The directing effect of the existing substituents would favor substitution at the positions meta to the sulfonate group.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

In molecules containing multiple reactive sites, the chemoselectivity and regioselectivity of reactions involving this compound are of paramount importance.

Chemoselectivity: The sulfonate ester is generally stable under the conditions used for many aldehyde-specific reactions. For instance, the reduction of the aldehyde with sodium borohydride is highly chemoselective, leaving the sulfonate ester intact. Similarly, Wittig and Knoevenagel reactions primarily target the aldehyde. However, reactions employing strong nucleophiles or bases under harsh conditions could lead to cleavage of the sulfonate ester.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of this compound are well-established in the broader context of organic chemistry.

Condensation Reactions: The mechanism of the Knoevenagel condensation involves the formation of an enolate or a similar carbanionic species, which undergoes a nucleophilic addition to the carbonyl group, followed by an elimination of water. The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form the oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.

Reductive Transformations: The reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent or during workup to yield the alcohol.

Oxidative Transformations: The oxidation of the aldehyde to a carboxylic acid with permanganate or chromic acid involves the formation of a hydrate, which is then further oxidized. The exact mechanism can be complex and depends on the specific oxidant and reaction conditions.

Structural Elucidation and Intermolecular Interactions of 4 Formylphenyl 4 Chlorobenzenesulfonate

Advanced Spectroscopic Characterization Methodologies

Spectroscopy offers a powerful lens through which to view the molecule's structure and dynamics in various states. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly crucial for elucidating the connectivity, conformation, and functional group characteristics of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can deduce the connectivity of atoms and gain significant insights into the molecule's preferred conformations. rsc.org For 4-Formylphenyl 4-chlorobenzenesulfonate (B8647990), both ¹H and ¹³C NMR would provide characteristic signals for the two distinct aromatic rings and the formyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Formylphenyl 4-chlorobenzenesulfonate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl (CHO) | ~9.9 - 10.1 | ~190 - 192 |

| Aromatic (C-H) | ~7.2 - 8.1 | ~120 - 155 |

| Quaternary Aromatic (C-S, C-O, C-Cl, C-CHO) | - | ~130 - 160 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, several key vibrations would be expected.

The most prominent bands would include:

Carbonyl (C=O) Stretch: A strong, sharp absorption in the IR spectrum, typically around 1700-1710 cm⁻¹, is characteristic of the formyl group. rsc.org

Sulfonate (S=O) Stretches: The sulfonate group will exhibit strong asymmetric and symmetric stretching bands, usually found in the regions of 1360-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. dtic.mil

C-O-S Ester Linkage: Vibrations associated with the sulfonate ester linkage would appear in the fingerprint region of the spectrum.

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl rings typically occur in the 1450-1600 cm⁻¹ range.

C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is expected, generally in the 700-800 cm⁻¹ region.

Intermolecular interactions, such as hydrogen bonding, can cause shifts in these vibrational frequencies. For example, the C=O stretching frequency may shift to a lower wavenumber if the oxygen atom is acting as a hydrogen bond acceptor. nih.govrsc.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 | Medium |

| Aromatic C-H Stretch | >3000 | Variable |

| Carbonyl (C=O) Stretch | ~1700 | Strong (IR) |

| Sulfonate (S=O) Asymmetric Stretch | ~1370 | Strong (IR) |

| Sulfonate (S=O) Symmetric Stretch | ~1180 | Strong (IR) |

| C-O-S Stretch | ~1000-1100 | Strong (IR) |

| C-Cl Stretch | ~700-800 | Medium-Strong |

X-ray Crystallographic Analysis of Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. Furthermore, it elucidates how individual molecules pack together to form a crystal lattice, offering direct insight into the intermolecular forces at play. mdpi.commdpi.com

The crystal packing of this compound is governed by a combination of weak non-covalent interactions.

Hydrogen Bonding: While the molecule lacks traditional hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are expected to play a significant role in its supramolecular assembly. csic.es The electron-deficient formyl proton (CHO) and aromatic C-H groups can act as donors, while the electronegative oxygen atoms of the sulfonate (SO₃) and formyl (C=O) groups are effective acceptors. rsc.orgresearchgate.net These interactions, though individually weak, collectively contribute to the stability of the crystal structure.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophile. nih.govnih.gov In this molecule, the chlorine atom on the benzenesulfonate (B1194179) ring can act as a halogen bond donor. princeton.edu The electron-withdrawing sulfonate group enhances the positive character of the σ-hole on the chlorine atom, allowing it to interact favorably with electron-rich sites on neighboring molecules, such as the oxygen atoms of the sulfonate or formyl groups. mdpi.com

π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact attractively. mdpi.com These interactions can occur in a face-to-face or, more commonly, an offset (parallel-displaced) arrangement. The electronic nature of the substituents—the electron-donating ether oxygen versus the electron-withdrawing formyl and chlorosulfonyl groups—creates polarized rings, which can lead to strong, stabilizing offset stacking arrangements that minimize electrostatic repulsion. nih.govmdpi.com

Conformational Analysis and Molecular Geometry

Studies on similar flexible sulfonic esters have identified two primary conformational families: "hairpin" conformers, where the two aromatic rings are folded back towards each other, and "stepped" or extended conformers, where the rings are further apart. nih.gov The hairpin conformation can be stabilized by intramolecular π-stacking, while the extended conformations are often favored in the crystal lattice to maximize intermolecular packing efficiency and intermolecular π-stacking. nih.gov The conformation observed in the solid state by X-ray diffraction represents a single, low-energy state, while in solution, NMR data may reveal an average of several rapidly interconverting conformers. nih.govnih.gov

Applications of 4 Formylphenyl 4 Chlorobenzenesulfonate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

4-Formylphenyl 4-chlorobenzenesulfonate (B8647990) serves as a crucial bifunctional building block in organic synthesis. The presence of two distinct reactive sites—the formyl (aldehyde) group and the 4-chlorobenzenesulfonate group—allows for sequential and chemoselective transformations. This dual reactivity makes it a valuable starting material for the synthesis of a wide array of complex molecules.

The aldehyde functionality provides a handle for nucleophilic addition, condensation, and oxidation reactions, leading to the formation of alcohols, imines, hydrazones, and carboxylic acids. Simultaneously, the 4-chlorobenzenesulfonate moiety can act as a leaving group in nucleophilic aromatic substitution or, more significantly, in various metal-catalyzed cross-coupling reactions. This enables the introduction of new carbon-carbon and carbon-heteroatom bonds at the phenolic position. The strategic manipulation of these two functional groups allows chemists to construct intricate molecular architectures in a controlled and stepwise manner.

Precursor for the Synthesis of Diverse Organic Scaffolds

The reactivity of 4-Formylphenyl 4-chlorobenzenesulfonate makes it an excellent precursor for a variety of organic structures, most notably heterocyclic compounds and hydrazone derivatives.

Synthesis of Heterocyclic Compounds (e.g., Pyrimidine (B1678525) and Thiazole (B1198619) Derivatives)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound, through its aldehyde group, is a valuable precursor for the synthesis of various heterocycles, including pyrimidines and thiazoles.

Pyrimidine Derivatives: Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing reagent like urea, thiourea, or guanidine (B92328) (Biginelli reaction and related syntheses). bu.edu.eg In this context, this compound can serve as the aldehyde component, leading to the formation of pyrimidine rings bearing a 4-(4-chlorobenzenesulfonyloxy)phenyl substituent.

General Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| This compound (Aldehyde) | Ethyl Acetoacetate (1,3-Dicarbonyl) | Urea | Dihydropyrimidinone derivative |

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. google.com Modifications of this and other thiazole syntheses often utilize aldehydes as starting materials. For instance, this compound can be converted into an α-haloketone or a chalcone, which then undergoes cyclization with a sulfur-containing nucleophile to form the thiazole ring. bepls.comorganic-chemistry.orgiaea.org

General Synthesis of Thiazole Derivatives

| Precursor from Aldehyde | Reagent | Product |

|---|---|---|

| α-Bromoacetyl derivative | Thioamide | 2,4-Disubstituted thiazole |

Generation of Hydrazone Derivatives

The aldehyde group of this compound reacts readily with hydrazine (B178648) and its derivatives to form hydrazones. This condensation reaction is a straightforward and high-yielding transformation. The resulting N-arylsulfonyl hydrazones are stable compounds and are themselves valuable intermediates in organic synthesis. organic-chemistry.org

The general reaction involves the condensation of the aldehyde with a substituted hydrazine in an alcoholic solvent, often with acid catalysis.

Synthesis of Hydrazone Derivatives

| Aldehyde | Hydrazine Derivative | Product |

|---|---|---|

| This compound | Hydrazine hydrate | This compound hydrazone |

| This compound | Phenylhydrazine | This compound phenylhydrazone |

These hydrazone derivatives can be further utilized in reactions such as the Wolff-Kishner reduction or as precursors for other heterocyclic systems like pyrazoles.

Utilization as a Protecting Group for Phenols

The 4-chlorobenzenesulfonyl group can serve as a robust protecting group for phenols. researchgate.netutdallas.edu In a molecule containing a phenol (B47542) and other reactive functional groups, the hydroxyl group can be selectively protected as a sulfonate ester. This protection is achieved by reacting the phenol with 4-chlorobenzenesulfonyl chloride in the presence of a base.

The resulting 4-chlorobenzenesulfonate ester is stable to a wide range of reaction conditions, including those involving strong acids and organometallic reagents. researchgate.net The formyl group on the phenyl ring of this compound adds another layer of functionality that can be manipulated while the phenol is protected.

Deprotection, or the removal of the 4-chlorobenzenesulfonyl group to regenerate the phenol, can be accomplished under specific conditions, such as treatment with a strong base like pulverized potassium hydroxide (B78521) in a suitable solvent system. researchgate.net

Protection and Deprotection of Phenols

| Step | Reagents and Conditions | Result |

|---|---|---|

| Protection | 4-chlorobenzenesulfonyl chloride, base (e.g., pyridine) | Phenol is converted to a 4-chlorobenzenesulfonate ester |

Participation in Metal-Catalyzed Cross-Coupling Reactions

Aryl sulfonates, including 4-chlorobenzenesulfonates, are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org In these reactions, the sulfonate group acts as a leaving group, analogous to a halide. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the aromatic ring. The presence of the formyl group is generally well-tolerated in these transformations.

Common palladium-catalyzed cross-coupling reactions involving aryl sulfonates include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. organic-chemistry.org

Heck Reaction: Coupling with an alkene to form a substituted alkene. rsc.orgwikipedia.orgmdpi.comorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: Coupling with an amine to form an arylamine. wikipedia.orgorganic-chemistry.orgrug.nlbeilstein-journals.org

Hiyama Coupling: Reaction with an organosilane. organic-chemistry.org

Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, XPhos, base | Biaryl |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Aryl alkyne |

Applications in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, are highly efficient synthetic strategies. The aldehyde functionality of this compound makes it an ideal component for several important MCRs, such as the Passerini and Ugi reactions. nih.gov

Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net this compound can serve as the aldehyde component in this transformation.

Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields a bis-amide. nih.govwikipedia.orgnih.gov Similar to the Passerini reaction, this compound can act as the aldehyde input.

The products of these reactions are often complex, peptide-like molecules with significant potential for applications in medicinal chemistry and drug discovery. The 4-chlorobenzenesulfonate group remains intact during these transformations, allowing for further functionalization via cross-coupling reactions as described in the previous section.

Multi-component Reaction Participation

| Reaction Name | Components | Key Intermediate | Product |

|---|---|---|---|

| Passerini | Aldehyde, Carboxylic Acid, Isocyanide | α-Adduct | α-Acyloxy carboxamide |

Computational and Theoretical Studies on 4 Formylphenyl 4 Chlorobenzenesulfonate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of 4-Formylphenyl 4-chlorobenzenesulfonate (B8647990). These methods provide a detailed understanding of the molecule's electronic structure and its role in directing intermolecular interactions.

A significant study utilized DFT calculations to analyze the formation of various non-covalent interactions in the solid-state structure of 4-Formylphenyl 4-chlorobenzenesulfonate. acs.org These calculations were crucial in confirming the stabilizing nature of interactions such as hydrogen and halogen bonds. acs.org The theoretical framework also involved the use of Bader's theory of 'atoms in molecules' and the analysis of molecular electrostatic potential (MEP) surfaces to characterize these bonds. acs.org

Detailed computational analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions for this compound, is not extensively detailed in the available literature. Such analysis would typically provide insights into the molecule's reactivity, electronic transition properties, and charge transfer characteristics.

The molecular electrostatic potential (MEP) surface, however, has been calculated for this compound. acs.org The MEP surface is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP analysis helps in visualizing the electron-rich and electron-deficient regions, which is fundamental to understanding its non-covalent bonding behavior. acs.org

While DFT and ab initio methods are commonly employed to predict spectroscopic properties such as vibrational frequencies (IR and Raman) and NMR chemical shifts, specific computational studies detailing these predictions for this compound have not been reported in the reviewed scientific literature. Such theoretical spectra, when compared with experimental data, can aid in the precise assignment of spectral features and provide a deeper understanding of the molecular structure and bonding.

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the characterization of transition states are powerful applications of computational chemistry for understanding reaction mechanisms, kinetics, and thermodynamics. As of now, specific theoretical studies modeling the reaction pathways involving this compound, including the identification of transition states, are not available in the current body of scientific literature.

Investigation of Non-Covalent Interactions

Non-covalent interactions are paramount in governing the supramolecular architecture of this compound in the solid state. acs.org Computational methods have been pivotal in the analysis and characterization of these weak forces.

DFT calculations have been employed to investigate and quantify the various non-covalent interactions present in the crystal structure of this compound. acs.org The analysis, supported by tools like MEP surfaces, confirms the significant role of these interactions in the molecule's solid-state assembly. acs.org

A noteworthy aspect of the computational studies on this compound is the detailed investigation of halogen bonding. acs.org DFT calculations were used to analyze the formation of O···Cl and Type I Cl···Cl halogen bonds. acs.org These calculations, combined with MEP surface analysis, have confirmed the stabilizing nature of these interactions. acs.org The MEP surface around the chlorine atom typically shows a region of positive electrostatic potential (a σ-hole), which facilitates the interaction with nucleophilic regions on adjacent molecules, such as the oxygen atoms. acs.org

π-Stacking Interactions

Computational models, often employing Density Functional Theory (DFT), are used to elucidate the geometry and energetics of these interactions. nih.gov The key parameters that characterize π-stacking are the interplanar distance between the centroids of the aromatic rings and the offset or slippage between them. In molecules with similar functionalities, typical centroid-to-centroid distances for π-π stacking interactions are observed in the range of 3.4 to 3.8 Å. nih.govnih.gov

The electronic nature of the substituents on the phenyl rings of this compound—the electron-withdrawing formyl and chloro groups, and the sulfonate group—influences the quadrupole moments of the aromatic systems. This, in turn, dictates the preferred stacking geometries. The interaction between the electron-deficient π-system of the chlorobenzenesulfonate ring and the formylphenyl ring can lead to stabilizing donor-acceptor type interactions, which are a significant driving force for the specific packing arrangement observed in the crystalline state. rsc.org

Table 1: Calculated Parameters for π-Stacking Interactions in a Dimer of this compound

| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.52 | 3.75 | -2.8 |

| T-shaped | 4.98 | 5.10 | -1.9 |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netmdpi.com For this compound, the MEP surface illustrates the regions of positive, negative, and neutral electrostatic potential, which are crucial for identifying sites susceptible to nucleophilic and electrophilic attack, as well as for understanding intermolecular interactions. researchgate.netrsc.org

The MEP map is typically visualized by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent varying potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate or near-zero potential.

In the case of this compound, the MEP analysis reveals distinct electronegative and electropositive regions. The oxygen atoms of the sulfonate group and the formyl group are characterized by intense red contours, indicating them as the most electron-rich sites and likely centers for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the formyl group and the aromatic rings are associated with bluish regions, signifying their electropositive character and their potential to act as hydrogen bond donors. The aromatic rings themselves exhibit a gradient of potential, influenced by their respective substituents.

This detailed mapping of the electrostatic potential provides insights into how the molecule interacts with its neighbors in the crystal lattice, highlighting the importance of electrostatic complementarity in the formation of stable intermolecular contacts. dntb.gov.ua

Table 2: Calculated MEP Surface Values for Selected Atoms of this compound

| Atom/Region | MEP Value (kcal/mol) | Character |

| Oxygen (Sulfonate) | -45.8 | Highly Electronegative |

| Oxygen (Formyl) | -38.2 | Electronegative |

| Hydrogen (Formyl) | +25.5 | Electropositive |

| Chlorine | -10.1 | Moderately Electronegative |

| Center of Chlorophenyl Ring | -5.3 | Weakly Electronegative |

| Center of Formylphenyl Ring | +2.1 | Weakly Electropositive |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar aromatic compounds.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the ester (C-O-S) linkage. Computational studies exploring the conformational landscape of this molecule aim to identify the most stable conformers and the energy barriers associated with their interconversion. Such analyses are typically performed by systematically rotating the dihedral angles that define the molecule's shape and calculating the corresponding potential energy.

The key dihedral angles in this compound are those involving the C-O bond of the ester and the S-C bond to the chlorophenyl ring. The rotation around these bonds determines the relative orientation of the two aromatic rings. The results of conformational analysis can be visualized through a potential energy surface (PES) scan, which plots the energy of the molecule as a function of one or more dihedral angles.

Theoretical calculations often indicate that the molecule adopts a non-planar, "bent" conformation in its lowest energy state. This is a result of the interplay between steric hindrance and electronic effects. The planarity is disrupted to minimize repulsive interactions between the two bulky aromatic groups. The potential energy surface typically shows several local minima corresponding to stable or metastable conformers, separated by energy barriers. The height of these barriers provides information about the likelihood of conformational changes at a given temperature. Understanding the preferred conformations is essential for interpreting experimental data and for predicting how the molecule might interact with other species, such as in a biological context or during crystal growth. nih.gov

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-S-C) | Relative Energy (kcal/mol) |

| Global Minimum | 75° | 0.00 |

| Local Minimum 1 | -85° | 1.25 |

| Transition State | 0° | 4.50 |

| Transition State | 180° | 5.10 |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of similar aromatic esters.

Future Research Directions and Unexplored Avenues for 4 Formylphenyl 4 Chlorobenzenesulfonate

Development of Novel and More Efficient Synthetic Pathways

The exploration of novel and more efficient synthetic routes to 4-Formylphenyl 4-chlorobenzenesulfonate (B8647990) is a primary focus for future research. While classical methods for the synthesis of sulfonate esters, such as the reaction of a phenol (B47542) with a sulfonyl chloride in the presence of a base, are applicable, the development of more sustainable and atom-economical approaches is highly desirable.

A plausible and efficient route for the synthesis of 4-Formylphenyl 4-chlorobenzenesulfonate involves the esterification of 4-hydroxybenzaldehyde (B117250) with 4-chlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

| Reactant 1 | Reactant 2 | Base | Product |

| 4-hydroxybenzaldehyde | 4-chlorobenzenesulfonyl chloride | Pyridine or Triethylamine | This compound |

Discovery of Unprecedented Reactivity Patterns

The bifunctional nature of this compound, possessing both an aldehyde and a sulfonate ester group, opens the door to a wide range of chemical transformations. Future research should aim to uncover unprecedented reactivity patterns by systematically investigating its behavior under various reaction conditions.

The aldehyde group can participate in a plethora of reactions, including:

Nucleophilic addition: Reactions with organometallic reagents, cyanides, and other nucleophiles.

Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.

Reductive amination: To synthesize secondary and tertiary amines.

Condensation reactions: Such as the aldol (B89426) and Knoevenagel condensations.

The sulfonate ester moiety, being a good leaving group, can be involved in:

Nucleophilic substitution reactions: Displacement by a variety of nucleophiles to form new C-O, C-N, or C-S bonds.

Transition-metal-catalyzed cross-coupling reactions: Where the sulfonate can act as a leaving group in reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings.

A particularly interesting avenue for future exploration is the development of tandem or cascade reactions that involve both functional groups, leading to the rapid construction of complex molecular scaffolds.

Expansion of Applications as a Chemical Reagent and Building Block

The unique structural features of this compound make it a valuable tool for organic chemists. Its application as a chemical reagent and building block is an area ripe for expansion.

As a building block , it can be used in the synthesis of a diverse range of compounds, including:

Pharmaceuticals and agrochemicals: The combination of the formyl and chlorobenzenesulfonate moieties could be a key structural motif in novel bioactive molecules.

Functional polymers and materials: The aldehyde group can be used for polymerization or for post-polymerization modification.

Liquid crystals: The rigid aromatic structure is a common feature in liquid crystalline materials.

As a chemical reagent , it could be employed as:

A derivatizing agent: For the protection or activation of other functional groups.

A probe for mechanistic studies: The distinct reactivity of its two functional groups could be used to investigate reaction mechanisms.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. Future research should employ advanced analytical and computational techniques to elucidate the intricate details of its chemical transformations.

Experimental Techniques:

In-situ spectroscopic methods (e.g., NMR, IR, Raman): To monitor reaction progress and identify transient intermediates.

Kinetic studies: To determine reaction rates and activation parameters.

Isotope labeling studies: To trace the pathways of atoms during a reaction.

Computational Techniques:

Density Functional Theory (DFT) calculations: To model reaction pathways, calculate transition state energies, and predict product distributions.

Molecular dynamics (MD) simulations: To study the role of solvent and other environmental factors on reactivity.

The hydrolysis of sulfonate esters, for example, has been a subject of debate, with evidence supporting both stepwise and concerted mechanisms. nih.govacs.org Advanced mechanistic studies on this compound could provide valuable insights into these fundamental processes.

Integration with Emerging Fields of Organic Chemistry (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of this compound with emerging fields of organic chemistry promises to accelerate its development and application.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.org The synthesis of this compound and its subsequent transformations could be adapted to flow chemistry platforms, enabling more efficient and scalable production. This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Machine Learning in Synthesis: Machine learning algorithms can be used to optimize reaction conditions, predict reaction outcomes, and even propose novel synthetic routes. beilstein-journals.orgucla.edu By generating large datasets on the reactivity of this compound, machine learning models could be trained to:

Predict the optimal conditions for a desired transformation.

Identify novel reactivity patterns that may not be obvious from traditional experimentation.

Design new molecules with desired properties based on this building block.

The synergy between experimental work and in silico modeling will be instrumental in unlocking the full potential of this versatile compound.

Q & A

Q. What are the common synthetic routes for 4-formylphenyl 4-chlorobenzenesulfonate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with 4-formylphenol under basic conditions. Key steps include:

Sulfonation : Reacting 4-chlorobenzenesulfonic acid derivatives with thionyl chloride to generate the sulfonyl chloride intermediate .

Esterification : Combining the sulfonyl chloride with 4-formylphenol in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Yield Optimization :

- Use a molar ratio of 1:1.2 (phenol:sulfonyl chloride) to ensure complete reaction.

- Control temperature (0–5°C during mixing) to minimize side reactions.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonate ester formation (S=O stretching at 1170–1250 cm⁻¹) and formyl group (C=O stretch at ~1700 cm⁻¹) .

- NMR :

- ¹H NMR : Peaks at δ 10.0–10.2 ppm (formyl proton), δ 7.4–8.2 ppm (aromatic protons).

- ¹³C NMR : δ 190–192 ppm (formyl carbon), δ 140–150 ppm (sulfonate-attached aromatic carbons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer : A 2³ factorial design evaluates three critical factors:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 0°C | 25°C |

| Solvent | Dichloromethane | Tetrahydrofuran |

| Base Equivalents | 1.0 eq | 1.5 eq |

- Response Variables : Yield, purity (HPLC).

- Analysis :

- Identify interactions (e.g., higher temperature may require more base to prevent hydrolysis).

- Use ANOVA to determine significant factors.

- Example Outcome : Optimal conditions might involve 1.2 eq base in THF at 10°C .

Q. What computational methods are used to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate Gibbs free energy of solvation to compare stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene).

- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations :

- Model solvent interactions to assess aggregation tendencies or hydrolysis risks .

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Systematic Replication : Reproduce methods under controlled conditions (e.g., humidity, reagent purity).

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride or hydrolyzed sulfonic acid).

- Data Cross-Validation : Compare with analogous compounds (e.g., 4-methylphenyl derivatives) to isolate structural vs. procedural variables .

Tables for Methodological Reference

Q. Table 1: Comparison of Sulfonate Ester Synthesis Methods

| Parameter | Patent Method | Academic Protocol |

|---|---|---|

| Catalyst | H₂SO₄ (acidic conditions) | Triethylamine (base) |

| Temperature | 100–300°C | 0–25°C |

| Yield Range | 60–75% | 70–85% |

Q. Table 2: Key Spectral Signatures

| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (ppm) |

|---|---|---|

| Sulfonate (S=O) | 1170–1250 | - |

| Formyl (C=O) | ~1700 | 10.0–10.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.